Acanthaporin

Structural biology Protein fold classification NMR spectroscopy

Acanthaporin is a 59-residue, disulfide-bonded pore-forming protein isolated from the opportunistic pathogen Acanthamoeba culbertsoni. It belongs to the broader class of protozoan pore-forming toxins (PFTs) that includes amoebapores from Entamoeba histolytica and naegleriapores from Naegleria fowleri.

Molecular Formula
Molecular Weight
Cat. No. B1578660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcanthaporin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acanthaporin: A Pore-Forming Antimicrobial Protein with a Previously Unknown Structural Fold from Acanthamoeba culbertsoni


Acanthaporin is a 59-residue, disulfide-bonded pore-forming protein isolated from the opportunistic pathogen Acanthamoeba culbertsoni [1]. It belongs to the broader class of protozoan pore-forming toxins (PFTs) that includes amoebapores from Entamoeba histolytica and naegleriapores from Naegleria fowleri [2]. Acanthaporin exerts antimicrobial activity against both Gram-positive and Gram-negative bacteria by permeabilizing their cytoplasmic membranes, and displays cytotoxicity toward human neuronal cells [1]. Critically, its tertiary structure—solved by NMR spectroscopy for both the active monomeric form (PDB: 2LRD) and the inactive dimeric form (PDB: 2LRE)—revealed a currently unknown protein fold that does not classify within the saposin-like protein (SAPLIP) superfamily that characterizes amoebapores [1][3]. Activity is governed by a pH-dependent histidine switch: the protein is antimicrobially active at pH 5.2 but inactive at pH 7.4, reflecting a dimer-to-monomer transition mechanism [4].

Why Amoebapore A, Naegleriapore A, and NK-Lysin Cannot Substitute for Acanthaporin in Research Applications


Pore-forming toxins from pathogenic amoebae share a general mechanism—membrane permeabilization via oligomeric pore assembly—but differ fundamentally in their structural scaffolds, activation triggers, and target spectra. Amoebapore A (Entamoeba histolytica) and naegleriapores (Naegleria fowleri) belong to distinct phylogenetic lineages and possess divergent three-dimensional architectures [1]. Amoebapore A adopts the saposin-like fold (five helices, three conserved disulfide bonds), a structural family shared with mammalian NK-lysin and granulysin [2]. Acanthaporin, by contrast, possesses a four-helix bundle stabilized by five disulfide bonds in a configuration that represents a previously unknown protein fold [3][4]. Furthermore, while amoebapores exhibit pH-dependent activity with markedly decreased function above pH 6, and NK-lysin operates efficiently across a broad pH range, acanthaporin's activation is controlled by a distinct histidine-switch mechanism that renders it inactive at neutral pH (7.4) and active at acidic pH (5.2) via a dimer-to-monomer transition [5][6]. These structural and regulatory differences mean that experimental conclusions drawn with one toxin cannot be extrapolated to another, and procurement for structure-function studies, inhibitor screening, or virulence model development requires the specific protein.

Quantitative Differentiation Evidence for Acanthaporin Relative to Its Closest In-Class Comparators


Unique Three-Dimensional Protein Fold: Acanthaporin vs. Amoebapore A (Saposin-Like Fold)

Acanthaporin possesses a previously unknown protein fold that does not classify within any established structural superfamily. This stands in direct contrast to amoebapore A from Entamoeba histolytica, which adopts the saposin-like fold (SCOP: a.64, Saposin-like superfamily) characterized by five helices interconnected by three conserved disulfide bonds [1][2]. Acanthaporin's fold consists of a disulfide-bonded four-alpha-helix monomeric structure stabilized by five disulfide bonds, a configuration that has no structural homolog in the PDB and represents a novel topology [3][4]. The solution structures of both the active monomeric form (PDB: 2LRD) and the inactive dimeric form (PDB: 2LRE) were solved by NMR spectroscopy, and neither conforms to the saposin-like protein (SAPLIP) architecture [5].

Structural biology Protein fold classification NMR spectroscopy Pore-forming toxin

pH-Dependent Histidine Switch Activation Mechanism: Acanthaporin vs. Amoebapores

Acanthaporin employs a histidine-switch mechanism that controls partitioning between an inactive dimeric state at neutral pH and an active monomeric state at acidic pH. The protein is antimicrobially active at pH 5.2 but is essentially inactive at pH 7.4, as documented in the DRAMP database [1]. This dimer-to-monomer transition is triggered by deprotonation of surface-exposed histidine residues at pH ~8.0, leading to a conformational change that drives dimerization and inactivation [2]. Amoebapores (A, B, C) also exhibit pH-dependent activity with markedly decreased function above pH 6, but their activation mechanism involves a pH-dependent dimerization event where protonation of His75 triggers dimer formation as the active species—the opposite oligomeric logic to acanthaporin, where the dimer is the inactive form [3][4]. Furthermore, NK-lysin is efficient across a broad range of pH values, lacking this pH-gated regulation entirely [3].

pH-dependent activation Histidine switch Dimer-monomer equilibrium Pore-forming toxin regulation

Disulfide Bond Count and Cysteine Pattern: Structural Stability and Redox Sensitivity of Acanthaporin vs. Amoebapores

Acanthaporin's sequence contains 10 cysteine residues forming 5 disulfide bonds, as determined by mass spectrometric disulfide bond connectivity analysis in the primary structural study [1]. This is a substantially higher cross-linking density than amoebapore A, which contains 6 cysteine residues forming 3 conserved disulfide bonds—a pattern characteristic of the saposin-like protein superfamily [2][3]. The four-helix bundle of acanthaporin is stabilized by these 5 disulfide bonds, contributing to a compact, rigid structure with a Boman Index (protein-binding potential) of 1620 and aliphatic index of 99.49 [4]. The greater number of covalent cross-links in acanthaporin may confer differential stability under reducing conditions or in different subcellular compartments compared to saposin-fold toxins.

Disulfide bond engineering Protein stability Cysteine pattern Redox regulation

Organismal Source and Phylogenetic Novelty: First Pore-Forming Toxin from Acanthamoeba spp.

Acanthaporin is, to date, the first and only pore-forming toxin characterized from acanthamoebae, a genus of free-living amoebae that are opportunistic pathogens causing Acanthamoeba keratitis and fatal granulomatous amebic encephalitis (GAE) [1][2]. This contrasts with the well-characterized amoebapores from Entamoeba histolytica (three isoforms: A, B, C) and naegleriapores from Naegleria fowleri (isoforms A and B, plus additional proteolytically released variants), both of which had been described years earlier [3][4]. The discovery of acanthaporin fills a critical gap in understanding the virulence armamentarium of Acanthamoeba species, which are of increasing clinical importance. Its cytotoxicity toward human neuronal cells is particularly relevant to the neuropathology of GAE [1].

Acanthamoeba virulence Protozoan pore-forming toxin Granulomatous amebic encephalitis Pathogen-specific research tool

Broad-Spectrum Antibacterial Activity: Both Gram-Positive and Gram-Negative Coverage via Membrane Permeabilization

Acanthaporin exerts antimicrobial activity against a variety of both Gram-positive and Gram-negative bacterial strains by permeabilizing their cytoplasmic membranes [1][2]. This dual Gram coverage distinguishes it within the protozoan PFT landscape. In a comparative functional analysis by Bruhn et al. (2003), amoebapores were found to be potently active against Gram-positive bacteria, but only NK-lysin was equally efficient against Gram-negative bacteria [3]. The fact that acanthaporin is reported to be active against representatives of both Gram classes—with activity demonstrable at pH 5.2—suggests a broader intrinsic target spectrum than amoebapores, which show Gram-positive preference in direct comparisons [3]. Specific bacterial strains mentioned across sources include Escherichia coli (Gram-negative) as a representative target [4].

Antimicrobial spectrum Gram-positive bacteria Gram-negative bacteria Membrane permeabilization assay

Best-Fit Research and Industrial Application Scenarios for Acanthaporin Based on Verified Differentiation Evidence


Structural Biology of Novel Protein Folds: Acanthaporin as a Model System for Fold Discovery and De Novo Design

Acanthaporin's previously unknown protein fold—a four-helix bundle stabilized by five disulfide bonds—makes it a high-value target for structural biologists investigating fold space and protein evolution [1]. Unlike amoebapore A, which belongs to the well-characterized saposin-like fold family with established structural homologs (NK-lysin, granulysin), acanthaporin represents a genuinely novel topology that can serve as a template for de novo protein design, fold recognition algorithm development, and structure prediction benchmarking [2]. The availability of both monomeric (PDB: 2LRD) and dimeric (PDB: 2LRE) NMR structures enables comparative studies of pH-driven conformational transitions at atomic resolution.

Acanthamoeba Pathogenesis Research: Probing the Molecular Basis of Granulomatous Amebic Encephalitis (GAE)

As the first and only pore-forming toxin characterized from Acanthamoeba species, acanthaporin is an indispensable reagent for laboratories studying the virulence mechanisms of this increasingly important opportunistic pathogen [1]. Its demonstrated cytotoxicity toward human neuronal cells directly implicates it in the neuropathology of GAE, a severe and often fatal CNS infection [2]. Researchers investigating Acanthamoeba-host cell interactions cannot substitute amoebapore A or naegleriapore A, as these originate from different pathogens with distinct tissue tropism and disease manifestations [3].

pH-Gated Pore-Forming Toxin Studies: A Model for Understanding Histidine-Switch Regulation

The unique dimer-to-monomer histidine-switch mechanism of acanthaporin—where the dimer is the inactive species and the monomer is the active pore-forming unit—provides a valuable comparative model for studying pH-dependent regulation in pore-forming proteins [1]. This inverted oligomeric logic relative to amoebapore A (where dimerization activates) makes acanthaporin a critical tool for testing hypotheses about the evolutionary diversity of activation mechanisms in the PFT family [2]. Its sharp pH transition (active at pH 5.2, inactive at pH 7.4) enables precise experimental control in biophysical and cellular assays [3].

Antimicrobial Peptide Template Development: Dual Gram-Positive and Gram-Negative Activity

For antimicrobial drug discovery programs, acanthaporin's demonstrated activity against both Gram-positive and Gram-negative bacteria at pH 5.2 positions it as a template with broader intrinsic spectrum than amoebapores, which show preferential Gram-positive activity in direct comparative analyses [1][2]. Combined with its unique structural scaffold and the availability of high-resolution NMR structures, acanthaporin provides a distinct starting point for structure-guided peptide engineering aimed at developing pH-responsive antimicrobial agents active in acidic microenvironments such as phagosomes, abscesses, or biofilms [3].

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